molecular formula C16H25N3O2S B2572430 N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1235235-37-6

N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2572430
CAS No.: 1235235-37-6
M. Wt: 323.46
InChI Key: ZPYASKHFYOYMQT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide is a synthetic organic compound characterized by a piperidine ring substituted with a thiophene-2-carboxamido group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives and thiophene-2-carboxylic acid.

    Amidation Reaction: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This acid chloride is then reacted with a piperidine derivative in the presence of a base such as triethylamine (Et₃N) to form the amide bond.

    tert-Butyl Protection: The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide (t-BuBr) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can

Properties

IUPAC Name

N-tert-butyl-4-[(thiophene-2-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-16(2,3)18-15(21)19-8-6-12(7-9-19)11-17-14(20)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYASKHFYOYMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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